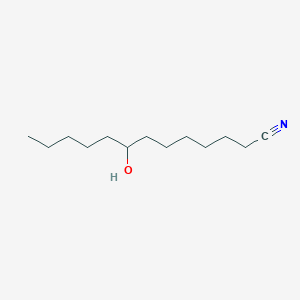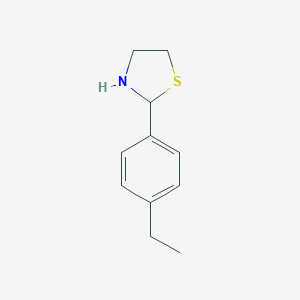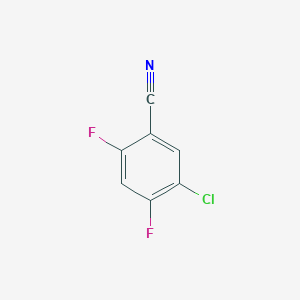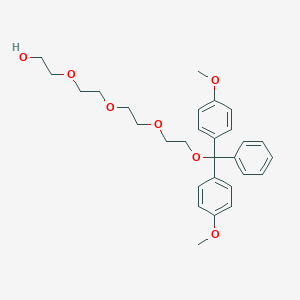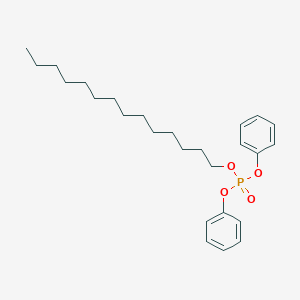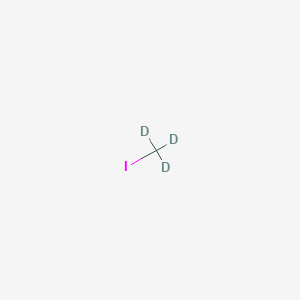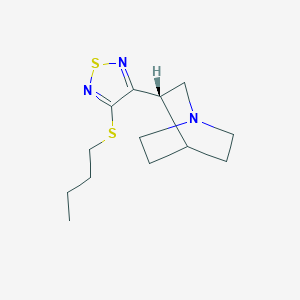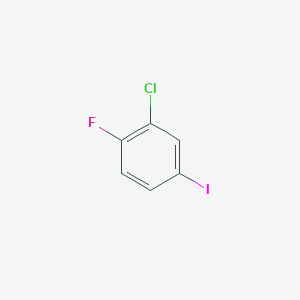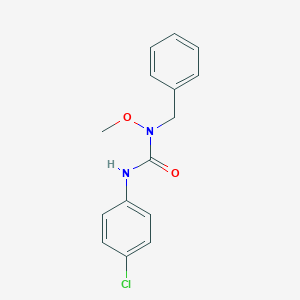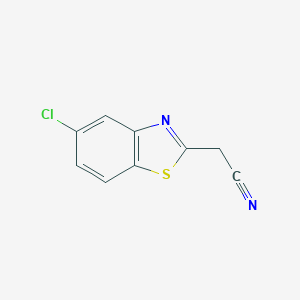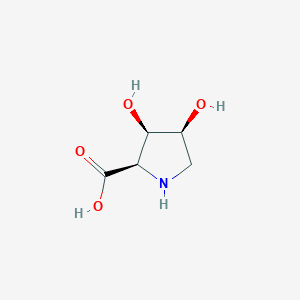![molecular formula C12H14O3 B117487 [[o-(Allyloxy)phenoxy]methyl]oxirane CAS No. 6452-72-8](/img/structure/B117487.png)
[[o-(Allyloxy)phenoxy]methyl]oxirane
Übersicht
Beschreibung
[[o-(Allyloxy)phenoxy]methyl]oxirane is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is also known by other synonyms such as 1-(ALLYLOXY)-2-(2,3-EPOXYPROPXY)BENZENE, [[2-(2-Propenyloxy)phenoxy]methyl]oxirane, and Oxirane, 2-[[2-(2-propen-1-yloxy)phenoxy]methyl]- . It is used as an intermediate in the preparation of a β-Adrenergic blocker .
Molecular Structure Analysis
The molecular structure of[[o-(Allyloxy)phenoxy]methyl]oxirane consists of a 12 carbon backbone with 14 hydrogen atoms and 3 oxygen atoms . The InChI code for this compound is 1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2 . Physical And Chemical Properties Analysis
[[o-(Allyloxy)phenoxy]methyl]oxirane is a yellow oil . It is soluble in dichloromethane . The compound should be stored at temperatures between 0-8°C .
Wissenschaftliche Forschungsanwendungen
Summary of the Application
“[[o-(Allyloxy)phenoxy]methyl]oxirane” is a derivative of eugenol, a compound extracted from clove. It has been synthesized and evaluated for its effect on the viability of the insect cell line Sf9 (Spodoptera frugiperda). The results point to its potential as a bioinsecticide .
Methods of Application or Experimental Procedures
The synthesis involved the alkylation of the hydroxyl group of 4-allyl-2-methoxyphenol with 3-bromopropan-1-ol using cesium carbonate as a base, by heating at 65 °C in acetonitrile .
Results or Outcomes
The oxirane derivatives were evaluated against their effect upon the viability of the insect cell line Sf9 (Spodoptera frugiperda), in comparison with the starting O-alkylates. The results pointed to their potential as bioinsecticides, with structural changes eliciting significant effects in terms of potency .
Application 2: Preparation of β-Adrenergic Blocker
Summary of the Application
“[[o-(Allyloxy)phenoxy]methyl]oxirane” is used as an intermediate in the preparation of a β-Adrenergic blocker . β-Adrenergic blockers are medications that reduce your blood pressure by blocking the effects of the hormone epinephrine, also known as adrenaline.
Results or Outcomes
The outcome is the production of a β-Adrenergic blocker, a type of medication used to manage conditions such as high blood pressure .
Application 3: Synthesis of Oxetane Derivatives
Summary of the Application
Oxetanes, including “[[o-(Allyloxy)phenoxy]methyl]oxirane”, have been increasingly exploited for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate .
Methods of Application or Experimental Procedures
The synthesis of oxetane derivatives involves various methods, including intramolecular cyclization through C-O and C-C bond formation, [2+2] and formal [2+2] cycloadditions, and synthesis from oxetane-containing building blocks .
Results or Outcomes
The results include the successful synthesis of new oxetane derivatives, which have been used in medicinal chemistry and ring-opening and ring-expansion reactions .
Application 4: Synthesis of Block Copolymers
Summary of the Application
Block copolymers of methyloxirane and oxirane, derivatives of 2-ethylhexanol, were obtained with the use of “[[o-(Allyloxy)phenoxy]methyl]oxirane”. These copolymers were synthesized using KOH as a conventional homogeneous alkaline catalyst and a coordinative dimetalcyanide catalyst (DMC) .
Results or Outcomes
The outcome is the production of block copolymers of methyloxirane and oxirane, derivatives of 2-ethylhexanol .
Eigenschaften
IUPAC Name |
2-[(2-prop-2-enoxyphenoxy)methyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-7-13-11-5-3-4-6-12(11)15-9-10-8-14-10/h2-6,10H,1,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZONULHLKBOHHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC=C1OCC2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20983149 | |
| Record name | 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[[o-(Allyloxy)phenoxy]methyl]oxirane | |
CAS RN |
6452-72-8 | |
| Record name | 2-[[2-(2-Propen-1-yloxy)phenoxy]methyl]oxirane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6452-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((o-(Allyloxy)phenoxy)methyl)oxirane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006452728 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-({2-[(Prop-2-en-1-yl)oxy]phenoxy}methyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20983149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [[o-(allyloxy)phenoxy]methyl]oxirane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.599 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



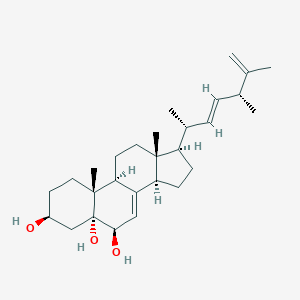
![Potassium 2-[2-(2,3-dihydroxypropoxy)-2-oxoethyl]-6,6-dimethyl-4-methylideneheptanoate](/img/structure/B117407.png)
